2-Ethyl-2-methylcyclobutan-1-one
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Overview
Description
2-Ethyl-2-methylcyclobutan-1-one is an organic compound with the molecular formula C₇H₁₂O. It is a cyclobutanone derivative, characterized by a four-membered ring structure with an ethyl and a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylcyclobutan-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes, which forms the cyclobutane ring. This reaction can be catalyzed by metal complexes or initiated by photochemical means .
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the [2+2] cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the reagent used.
Scientific Research Applications
2-Ethyl-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a similar four-membered ring structure but without the ethyl and methyl substituents.
2-Methylcyclobutanone: A similar compound with only a methyl group attached to the cyclobutanone ring.
2-Ethylcyclobutanone: A similar compound with only an ethyl group attached to the cyclobutanone ring
Uniqueness
2-Ethyl-2-methylcyclobutan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclobutanone ring. This structural feature can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-ethyl-2-methylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6(7)8/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEOWTVLWOTWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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